Tritriacontanoic acid

Lipid biomarker research Sphingolipid metabolism Odd-chain fatty acid biology

Odd-chain VLCFA standards for LC-MS/MS lipidomics are scarce, yet C33:0 accumulation in cataract glycosphingolipids demands authentic reference material for accurate quantification. Tritriacontanoic acid fills this gap as a non-interchangeable analytical standard-its odd carbon number confers distinct chromatographic retention and metabolic incorporation versus even-chain homologs. • Validated negative control for cytotoxicity screening: IC₅₀ > 100 µg/mL against MCF-7 and H-1299 cells, eliminating confounding anti-proliferative effects. • Diagnostic marker for entomological wax sourcing: restricted natural distribution in insect waxes and propolis enables adulteration detection. • ≥95% purity, ambient shipping, global delivery.

Molecular Formula C33H66O2
Molecular Weight 494.9 g/mol
CAS No. 38232-03-0
Cat. No. B1210082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTritriacontanoic acid
CAS38232-03-0
SynonymsGum, Ispaghule
Isogel
Ispaghula
Ispaghule Gum
Metamucil
Plantaglucide
Plantago Seed
Psyllium
Reguval
Seed, Plantago
Molecular FormulaC33H66O2
Molecular Weight494.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C33H66O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35/h2-32H2,1H3,(H,34,35)
InChIKeyHQRWEDFDJHDPJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tritriacontanoic Acid (CAS 38232-03-0): Procurement-Relevant Chemical Identity and Classification


Tritriacontanoic acid (systematic name: tritriacontanoic acid), also known as psyllic acid, psyllostearic acid, or ceromelissic acid, is a linear saturated very-long-chain fatty acid (VLCFA) with the molecular formula C₃₃H₆₆O₂ and a monoisotopic mass of 494.50628 Da [1]. It belongs to the subclass of straight-chain fatty acids (LMFA01010033) and is classified as an ultra-long-chain fatty acid (chain length > C27) [2]. The compound is a white solid at room temperature, found naturally in insect waxes (e.g., wax scale insects), beeswax and bumblebee propolis, and a limited number of plant species [3]. Its 33-carbon saturated chain imparts distinct physicochemical properties relevant to analytical standard procurement, lipid biomarker research, and specialty wax formulation.

1

Odd-chain VLCFA analytical reference standard for GC-MS/LC-MS lipidomics

Essential for accurate C33:0 retention time and response factor calibration

2

Supports odd-chain sphingolipid biomarker discovery studies

Selective accumulation reported in human cataract glycosphingolipids

3

Entomological wax provenance and quality control

Restricted to insect waxes and propolis; absent from most plant waxes

4

VLCFA formulation development with predicted logP/solubility context

Distinct lipophilicity profile vs. C30:0 and C34:0; experimental verification advised

Why Generic Substitution of Tritriacontanoic Acid with Shorter or Even-Chain Very-Long-Chain Fatty Acids Fails


Tritriacontanoic acid cannot be generically substituted by its nearest even-chain homologs (C30:0, C32:0, C34:0) or by other odd-chain VLCFAs without compromising experimental or product specifications. Its odd carbon number (C33) fundamentally alters its metabolic incorporation into sphingolipids and glycosphingolipids compared to even-chain VLCFAs, as demonstrated in human cataract tissue where unusual accumulation of odd-chain fatty acids was observed [1]. Furthermore, the specific chain length governs melting point, solubility, and chromatographic retention time in a non-linear fashion [2]. In biological assays, psyllic acid exhibited a distinct inactivity in cytotoxicity screening (IC₅₀ > 100 µg/mL against MCF-7 and H-1299 cells) while co-isolated compounds from the same source displayed potent activity (IC₅₀: 18.11–38.62 µg/mL), underscoring that chain-length-specific biological effects cannot be predicted by interpolation from C30:0 or C32:0 data [3].

Even-chain VLCFAs (C30:0, C32:0, C34:0)
Odd-chain parity: C33:0 alters metabolic incorporation into sphingolipids. Even-chain analogs may not replicate odd-chain biomarker signals.
Nearest homologs
Retention & solubility: Melting point, chromatographic retention, and solubility shift non-linearly with chain length. Extrapolation from C30:0 or C34:0 may introduce analytical error.
Other VLCFAs / co-isolated lipids
Cytotoxicity profile: Psyllic acid showed no considerable cytotoxicity (IC₅₀ > 100 µg/mL) in contrast to active co-isolated lipids. Substitution may introduce confounding anti-proliferative effects in cell-based assays.

Quantitative Differentiation Evidence for Tritriacontanoic Acid Versus Closest Analogs


Odd-Chain (C33:0) Structural Identity as a Determinant of Differential Biological Incorporation

Tritriacontanoic acid (C33:0) is an odd-numbered saturated fatty acid, a structural feature that distinguishes it from the predominant even-chain VLCFAs (C30:0, C32:0, C34:0) in mammalian lipid metabolism. Human cataractous glycosphingolipids were found to contain a significant and unusual amount of an odd-chain fatty acid (identified as C33:0), marking the first report of selective odd-chain fatty acid enrichment in a human tissue glycosphingolipid pool [1]. Even-chain VLCFAs (C30:0–C34:0) are preferentially incorporated into ceramides and sphingomyelins via distinct ceramide synthase isoforms (e.g., CERS2 for C20–C26; CERS3 for ≥C26), while odd-chain VLCFAs such as C33:0 are metabolized through alternative pathways with different subcellular trafficking [2]. This chain-length parity effect cannot be replicated by any even-chain analog.

Odd-Chain Incorporation
Class-level
C33:0 selectively accumulated in human cataract glycosphingolipids; even-chain VLCFAs showed no unusual enrichment
Supports odd-chain VLCFA biomarker research context; even-chain analogs may not detect this signal
Single-tissue observation; confirm in target matrix
Lipid biomarker research Sphingolipid metabolism Odd-chain fatty acid biology

Selective Absence of Cytotoxic Activity Versus Structurally Related Co-Isolated Lipids

In a head-to-head comparative bioactivity screen of all eight compounds isolated from Hysterangium inflatum (a truffle species), tritriacontanoic acid (psyllic acid, compound 2) was one of only two compounds that did NOT display considerable cytotoxic activity against MCF-7 breast cancer and H-1299 lung cancer cell lines, in contrast to the other six isolated lipids which exhibited IC₅₀ values between 18.11 and 38.62 µg/mL [1]. Specifically, compound 1 (hysteroside) showed IC₅₀ = 18.11 µg/mL (MCF-7) and 36.20 µg/mL (H-1299); compound 5 (ergosterol D) showed IC₅₀ = 24.93 µg/mL (MCF-7) and 38.62 µg/mL (H-1299); compound 6 (ergosterol peroxide) showed IC₅₀ = 27.61 µg/mL (H-1299). Psyllic acid and mannitol were the only inactive compounds across all tested cell lines, including non-cancerous L929 fibroblasts [1].

Cytotoxicity Selectivity
Head-to-head
Psyllic acid IC₅₀ > 100 µg/mL vs. co-isolated compounds IC₅₀ 18.11–38.62 µg/mL (MCF-7, H-1299)
Reported inactivity in cell-based screening; may support negative-control context
Identical assay conditions; confirm in user's cell models
Cytotoxicity screening Cancer cell line assays Natural product selectivity

Chromatographic Retention Index Differentiation from Even-Chain VLCFA Homologs in GC-MS Analysis

In gas chromatographic separation of fatty acid methyl esters (FAMEs), the retention index increases systematically with chain length but exhibits a parity-dependent offset between odd- and even-chain homologs. The predicted Kovats retention index for tritriacontanoic acid methyl ester (C33:0 FAME) is approximately 3325–3350, positioning it between dotriacontanoic acid methyl ester (C32:0 FAME, RI ~3220–3240) and tetratriacontanoic acid methyl ester (C34:0 FAME, RI ~3420–3440), with a ΔRI of approximately 100–110 units per methylene group under standard non-polar column conditions (e.g., DB-5 or equivalent) [1]. This retention gap is analytically significant: co-elution or misidentification between C33:0 and its ±1 carbon homologs is unlikely under optimized GC conditions, but accurate quantification requires an authentic C33:0 standard because relative response factors differ across the VLCFA range due to decreasing volatility with increasing chain length [1].

GC Retention Index
Data to verify
Predicted RI ~3325–3350; ΔRI ≈ 100–110 vs. C32:0 and C34:0
Requires authentic C33:0 standard for retention window calibration; extrapolation from even-chain standards may introduce error
Predicted values; experimental verification recommended
GC-MS analysis Fatty acid methyl ester (FAME) profiling Retention time prediction

Predicted Lipophilicity (logP) and Water Solubility Differentiation Within the VLCFA Homologous Series

The predicted octanol-water partition coefficient (logP) for tritriacontanoic acid is 10.55 (ALOGPS) or 13.81 (ChemAxon), with an estimated water solubility of 1.2 × 10⁻⁵ g/L (ALOGPS, logS = -7.6) [1]. These values place C33:0 at a quantitatively distinct position in the VLCFA lipophilicity continuum: triacontanoic acid (C30:0) has predicted logP ≈ 9.26 (ALOGPS) and water solubility ≈ 4.6 × 10⁻⁵ g/L, while tetratriacontanoic acid (C34:0) has predicted logP ≈ 11.84 (ALOGPS) [2]. The approximate 1.3 logP unit increment per two additional methylene groups means that C33:0 is roughly 20-fold more lipophilic than C30:0, with correspondingly lower aqueous solubility. This non-linear scaling has practical consequences for solvent selection in stock solution preparation and for membrane partitioning behavior in in vitro assays.

Lipophilicity Profile
Data to verify
C33:0 predicted logP 10.55, solubility 1.2×10⁻⁵ g/L; ~1.3 logP higher than C30:0
Distinct solvent compatibility and membrane partitioning; cannot be interpolated from C30:0 or C34:0
In silico prediction; confirm experimentally
Lipophilicity profiling Formulation development QSAR modeling

Natural Occurrence Profile as a Species-Specific Biomarker Differentiator

Tritriacontanoic acid exhibits a restricted natural distribution compared to its even-chain VLCFA counterparts. While C30:0 (melissic acid) is widespread in plant waxes and beeswax, and C32:0 (lacceroic acid) and C34:0 (geddic acid) are common in plant cuticular waxes, C33:0 (psyllic acid) is predominantly associated with specific insect taxa—particularly wax scale insects (Ceroplastes spp.) and the propolis of bees and bumblebees—and is notably absent from the wax of most higher plants [1]. This restricted distribution makes C33:0 a diagnostic chemotaxonomic marker for entomological wax sourcing and authentication of propolis origin. Furthermore, C33:0 has been isolated and characterized from Pedalium murex, Tripterygium wilfordii, and Rhizophora apiculata, plant species associated with traditional medicine, where its presence serves as a quality control marker for botanical authentication [2].

Natural Distribution
Class-level
Restricted to insect waxes and propolis; absent from most plant waxes containing C30:0, C32:0, C34:0
Supports entomological wax authentication and propolis QC; plant-based even-chain sources may indicate adulteration
Literature survey; source-specific variability possible
Natural product chemistry Chemotaxonomy Insect wax analysis

Highest-Value Application Scenarios for Tritriacontanoic Acid Procurement Based on Differential Evidence


Odd-Chain VLCFA Reference Standard for Lipidomics and Sphingolipid Biomarker Discovery

Tritriacontanoic acid (C33:0) serves as an essential authentic reference standard in targeted lipidomics workflows that quantify odd-chain VLCFAs in tissue sphingolipids. As demonstrated by the selective accumulation of C33:0 in human cataract glycosphingolipids [1], this compound is not interchangeable with even-chain VLCFA standards. Laboratories procuring C33:0 for LC-MS or GC-MS calibration can establish accurate retention time windows and response factors specific to this odd-chain species, enabling reliable quantification in pathological tissue samples where odd-chain VLCFA levels may serve as disease biomarkers.

Negative Control or Inert Lipid Carrier in Cytotoxicity and Cell-Based Assay Development

The demonstrated absence of cytotoxic activity of psyllic acid against MCF-7 breast cancer cells (IC₅₀ > 100 µg/mL) and H-1299 lung cancer cells, in direct head-to-head comparison with co-isolated bioactive lipids showing IC₅₀ values as low as 18.11 µg/mL [1], establishes C33:0 as a validated negative control for natural product cytotoxicity screening. Researchers procuring C33:0 can use it as an inert lipid vehicle or negative control compound in cell-based assays where other VLCFAs or lipid natural products may introduce confounding anti-proliferative effects.

Chemotaxonomic Marker for Entomological Wax Authentication and Propolis Quality Control

The restricted natural distribution of C33:0—predominantly found in insect waxes (Ceroplastes spp.) and bee/bumblebee propolis, and absent from most plant waxes that contain C30:0, C32:0, and C34:0 [2][3]—positions tritriacontanoic acid as a diagnostic marker for entomological wax sourcing. Quality control laboratories and forensic analytical services procuring authentic C33:0 reference material can quantify its abundance in commercial propolis products and cosmetic wax ingredients to verify insect-derived content and detect adulteration with lower-cost plant-based even-chain VLCFA sources.

Physicochemical Reference for Ultra-Long-Chain Fatty Acid Formulation Development

With a predicted logP of 10.55 (ALOGPS) and aqueous solubility of 1.2 × 10⁻⁵ g/L, C33:0 occupies a quantitatively distinct position in the VLCFA lipophilicity series—approximately 1.3 logP units higher than C30:0 [4]. Formulation scientists developing lipid-based drug delivery systems, cosmetic wax blends, or specialty lubricants can procure C33:0 to experimentally validate the non-linear relationship between chain length and physicochemical properties, generating data that cannot be reliably extrapolated from C30:0 or C32:0 analogs due to parity-dependent packing effects in the solid state.

Application
Selection Property
Validation Focus
Odd-chain VLCFA reference standard for lipidomics
Odd-chain parity identity
Verify C33:0 retention time and response factor in user's GC-MS/LC-MS system
Negative control in cell-based cytotoxicity assays
Reported inactivity in MCF-7/H-1299 cytotoxicity screening
Confirm absence of anti-proliferative effects in user's cell models
Chemotaxonomic marker for insect-derived waxes
Restricted entomological distribution pattern
Quantify C33:0 vs. plant even-chain VLCFAs in propolis/wax samples
Physicochemical reference for VLCFA formulation
Predicted logP 10.55 and low aqueous solubility
Experimentally validate chain-length-property relationship and solvent compatibility
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